![molecular formula C9H19NO6 B12294576 (1S,2R)-1-[(2R,3R,4S,6R)-3-amino-4,6-dihydroxy-6-methyl-oxan-2-yl]propane-1,2,3-triol](/img/structure/B12294576.png)
(1S,2R)-1-[(2R,3R,4S,6R)-3-amino-4,6-dihydroxy-6-methyl-oxan-2-yl]propane-1,2,3-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R)-1-[(2R,3R,4S,6R)-3-アミノ-4,6-ジヒドロキシ-6-メチルオキサン-2-イル]プロパン-1,2,3-トリオールは、さまざまな科学分野で重要な役割を果たす複雑な有機化合物です。この化合物は、その独特の立体化学と官能基によって特徴付けられており、多様な化学的性質と用途に寄与しています。
準備方法
合成経路と反応条件
(1S,2R)-1-[(2R,3R,4S,6R)-3-アミノ-4,6-ジヒドロキシ-6-メチルオキサン-2-イル]プロパン-1,2,3-トリオールの合成は、通常、官能基の保護と脱保護、立体選択的反応、および精製プロセスを含む複数のステップを必要とします。一般的な合成経路には、ヒドロキシル基とアミノ基の保護基の使用、続いて立体選択的な還元または酸化反応によって所望の立体化学を達成することが含まれます。
工業生産方法
この化合物の工業生産は、高収率と純度を確保するために最適化された反応条件を用いた大規模合成を含む場合があります。連続フローリアクター、自動合成、クロマトグラフィーや結晶化などの高度な精製方法などの技術が、工業規模で化合物を製造するために使用されることがよくあります。
化学反応の分析
反応の種類
(1S,2R)-1-[(2R,3R,4S,6R)-3-アミノ-4,6-ジヒドロキシ-6-メチルオキサン-2-イル]プロパン-1,2,3-トリオールは、以下の化学反応を起こします。
酸化: ヒドロキシル基をカルボニル基またはカルボキシル基に変換する反応。
還元: カルボニル基をヒドロキシル基に還元する反応。
置換: 他の置換基との官能基の置換反応。
縮合: 水などの小さな分子を脱離してより大きな分子を形成する反応。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、パラジウム炭素などの触媒が含まれます。温度、pH、溶媒の選択などの反応条件は、所望の変換を達成するために重要です。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。たとえば、酸化反応ではカルボン酸が生成される場合があり、還元反応ではアルコールが生成される場合があります。
科学研究への応用
(1S,2R)-1-[(2R,3R,4S,6R)-3-アミノ-4,6-ジヒドロキシ-6-メチルオキサン-2-イル]プロパン-1,2,3-トリオールは、科学研究で幅広い用途を持っています。
化学: 複雑な分子の合成のためのビルディングブロックとして、および不斉合成におけるキラル補助剤として使用されます。
生物学: 生化学経路における役割と潜在的な治療薬として研究されています。
医学: 薬理学的特性と医薬品開発における潜在的な用途について調査されています。
工業: 特殊化学薬品や材料の製造に使用されます。
科学的研究の応用
(1S,2R)-1-[(2R,3R,4S,6R)-3-amino-4,6-dihydroxy-6-methyl-oxan-2-yl]propane-1,2,3-triol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its role in biochemical pathways and as a potential therapeutic agent.
Medicine: Investigated for its pharmacological properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
(1S,2R)-1-[(2R,3R,4S,6R)-3-アミノ-4,6-ジヒドロキシ-6-メチルオキサン-2-イル]プロパン-1,2,3-トリオールの作用機序は、特定の分子標的および経路との相互作用を含みます。この化合物は、酵素または受容体に結合して、その活性を調節し、さまざまな生物学的プロセスに影響を与える可能性があります。その分子相互作用と経路の詳細な研究は、その効果を完全に理解するために不可欠です。
類似の化合物との比較
類似の化合物
類似の化合物には、官能基または立体化学がわずかに異なる、他の立体異性体および類似体があります。例としては、以下が挙げられます。
- (1R,2S)-1-[(2S,3S,4R,6S)-3-アミノ-4,6-ジヒドロキシ-6-メチルオキサン-2-イル]プロパン-1,2,3-トリオール
- (1S,2R)-1-[(2R,3R,4S,6R)-3-アミノ-4,6-ジヒドロキシ-6-メチルオキサン-2-イル]ブタン-1,2,3-トリオール
独自性
(1S,2R)-1-[(2R,3R,4S,6R)-3-アミノ-4,6-ジヒドロキシ-6-メチルオキサン-2-イル]プロパン-1,2,3-トリオールの独自性は、その特定の立体化学と官能基の配置にあり、これは異なる化学的および生物学的特性を付与します。これらの独自の特性は、さまざまな用途で価値があり、他の類似の化合物とは異なるものです。
類似化合物との比較
Similar Compounds
Similar compounds include other stereoisomers and analogs with slight variations in their functional groups or stereochemistry. Examples include:
- (1R,2S)-1-[(2S,3S,4R,6S)-3-amino-4,6-dihydroxy-6-methyl-oxan-2-yl]propane-1,2,3-triol
- (1S,2R)-1-[(2R,3R,4S,6R)-3-amino-4,6-dihydroxy-6-methyl-oxan-2-yl]butane-1,2,3-triol
Uniqueness
The uniqueness of (1S,2R)-1-[(2R,3R,4S,6R)-3-amino-4,6-dihydroxy-6-methyl-oxan-2-yl]propane-1,2,3-triol lies in its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties. These unique features make it valuable for various applications and distinguish it from other similar compounds.
特性
分子式 |
C9H19NO6 |
|---|---|
分子量 |
237.25 g/mol |
IUPAC名 |
(1S,2R)-1-[(2R,3R,4S,6R)-3-amino-4,6-dihydroxy-6-methyloxan-2-yl]propane-1,2,3-triol |
InChI |
InChI=1S/C9H19NO6/c1-9(15)2-4(12)6(10)8(16-9)7(14)5(13)3-11/h4-8,11-15H,2-3,10H2,1H3/t4-,5+,6+,7-,8+,9+/m0/s1 |
InChIキー |
DDUSOVXOHFJEPC-LHCONQACSA-N |
異性体SMILES |
C[C@@]1(C[C@@H]([C@H]([C@@H](O1)[C@H]([C@@H](CO)O)O)N)O)O |
正規SMILES |
CC1(CC(C(C(O1)C(C(CO)O)O)N)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[benzyl-[4-(2-fluoroethoxy)phenyl]sulfonylamino]-N-hydroxy-3-methylbutanamide](/img/structure/B12294510.png)
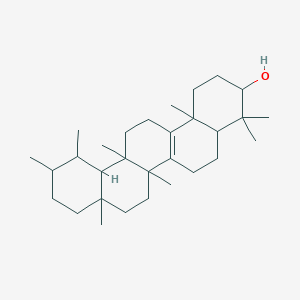
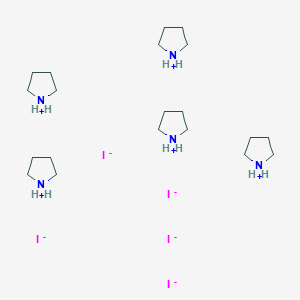
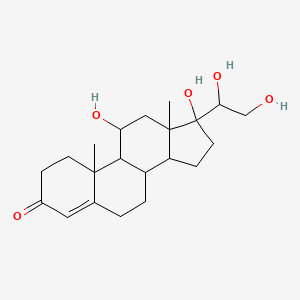

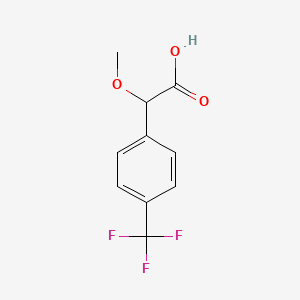

![2-[4-[2-[[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]-2,5-dimethylphenoxy]acetic acid](/img/structure/B12294555.png)

![tert-butyl N-[3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate](/img/structure/B12294567.png)
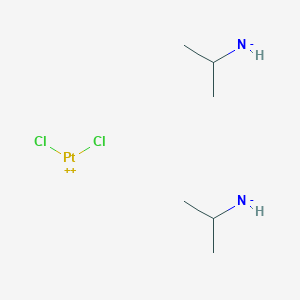
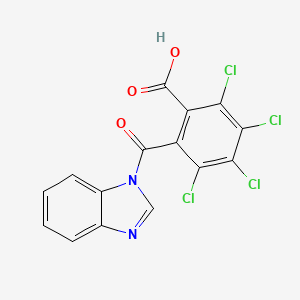
![11-Amino-8-(hydroxymethyl)-7-methoxy-12-methyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione](/img/structure/B12294588.png)
![Methyl 2-[6-(2-chlorophenyl)-4-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanylacetate](/img/structure/B12294603.png)
